molecular formula C15H14N4O2S2 B2763343 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034412-19-4

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No. B2763343
CAS RN: 2034412-19-4
M. Wt: 346.42
InChI Key: PGMCNIXKQJAFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been identified as having broad spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidin-4(1H)-one core . It also contains a methylthio group and an ethyl group attached to a thieno[3,2-d]pyrimidin-3(4H)-yl moiety .


Chemical Reactions Analysis

The compound has been synthesized through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Antibacterial and Anticancer Activity

Antibacterial Applications : Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share structural similarities with the compound , have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for the development of new antibacterial agents (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008).

Anticancer Applications : Compounds with the thieno[3,2-d]pyrimidine moiety have been studied for their anticancer activity. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated significant inhibition against various human cancer cell lines, indicating the potential for the development of new anticancer drugs (Pei Huang, Juan Zhao, Yanhong Gao, et al., 2020).

Metabolic Disorders

Diabetes Treatment : Pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). This suggests that derivatives of the compound could have applications in managing metabolic disorders (R. W. Sabnis, 2021).

Material Science

Corrosion Inhibition : Nicotinamide derivatives have been explored for their corrosion inhibition effects on metals in acidic solutions, suggesting potential applications in protecting industrial materials (M. P. Chakravarthy, K. N. Mohana, C. B. Pradeep Kumar, 2014).

properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-22-14-10(3-2-5-17-14)13(20)16-6-7-19-9-18-11-4-8-23-12(11)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMCNIXKQJAFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.